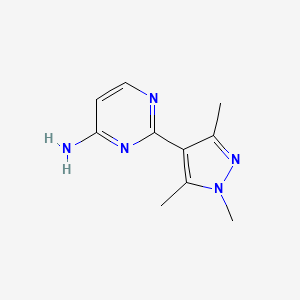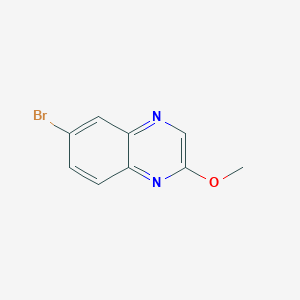
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine
説明
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine, also known as TPCA-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.
科学的研究の応用
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In inflammation and autoimmune disorders, 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has been shown to suppress the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells into the affected tissues.
作用機序
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine exerts its inhibitory effect on NF-κB by targeting the inhibitor of kappa B kinase (IKK), a key regulator of NF-κB activation. 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine binds to the ATP-binding site of IKK, preventing its phosphorylation and subsequent activation of NF-κB. This leads to the downregulation of NF-κB target genes, which are involved in various cellular processes, including inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on NF-κB, 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has been shown to modulate other signaling pathways and cellular processes. 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has been shown to inhibit the activity of protein kinase B (AKT), a key regulator of cell survival and proliferation. 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has also been shown to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis and preventing the development of various diseases.
実験室実験の利点と制限
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has several advantages as a research tool, including its high potency and selectivity for IKK inhibition, its ability to penetrate cell membranes and reach intracellular targets, and its low toxicity. However, 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine also has some limitations, including its solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics, and its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine. One area of interest is the development of more potent and selective IKK inhibitors based on the structure of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine. Another area of interest is the investigation of the potential therapeutic applications of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine in other diseases, such as neurological disorders and infectious diseases. Additionally, the combination of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine with other drugs or therapies, such as immunotherapy or gene therapy, may enhance its therapeutic efficacy and reduce the risk of drug resistance.
特性
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-9(7(2)15(3)14-6)10-12-5-4-8(11)13-10/h4-5H,1-3H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVOZRQKGBIVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693590 | |
| Record name | 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248104-45-1 | |
| Record name | 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2-Bromo-5-fluorophenyl)methyl]cyclohexan-1-one](/img/structure/B3186482.png)
![Ethyl 1-(3,4-dichlorophenyl)-4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate](/img/structure/B3186487.png)
![1-(3,4-Dichlorophenyl)-4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B3186488.png)

![Isopropyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3186499.png)
![Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B3186507.png)
![N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride](/img/structure/B3186513.png)
![3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B3186514.png)


